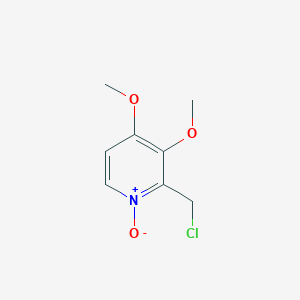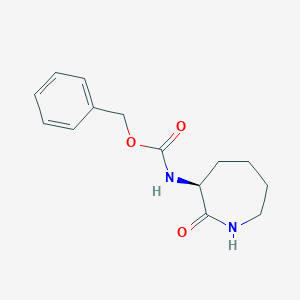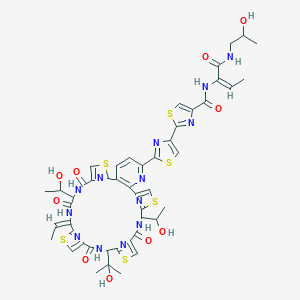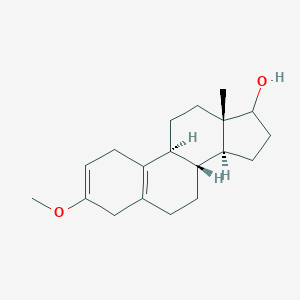
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide
Übersicht
Beschreibung
Synthesis Analysis 2-Chloromethyl-3,4-dimethoxypyridine-N-oxide is synthesized through a multistep process starting from maltol. The synthesis involves methylation, chlorination, oxidation, and methoxylation steps. Maltol is first methylated, followed by chlorination. The subsequent oxidation step yields 2-methyl-3,4-dimethoxypyridine-N-oxide, which upon further chlorination of the 2-hydroxymethyl group, produces 2-chloromethyl-3,4-dimethoxypyridine-N-oxide. This method achieves an overall yield of 10.5% (Dai Gui-yuan, 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
CMDPO serves as a crucial intermediate in organic synthesis. Dai Gui-yuan (2003) developed an improved method for preparing CMDPO hydrochloride, demonstrating its utility in synthesizing complex molecules. This process involved a series of reactions starting from maltol, showcasing CMDPO's role in the efficient synthesis of pyridine derivatives with significant yields (Dai Gui-yuan, 2003).
Advanced Materials
CMDPO has found applications in materials science, particularly in the synthesis of anion-exchange membranes (AEMs) for water desalination by electrodialysis. Manohar et al. (2017) disclosed a method involving controlled chloromethylation of poly(2,6-dimethyl-1,4-phenylene oxide) using CMDPO, which avoids hazardous chemicals and produces AEMs with desirable properties like good water uptake and high conductivity (Manohar et al., 2017).
Environmental and Analytical Chemistry
CMDPO's role extends to environmental and analytical chemistry, where it is utilized in the analysis of genotoxic impurities. Venugopal et al. (2012) developed a sensitive LC/MS/MS method for the trace analysis of CMDPO hydrochloride in pantoprazole sodium, illustrating its importance in ensuring the safety and purity of pharmaceuticals (Venugopal et al., 2012).
Green Chemistry
The synthesis and application of CMDPO also align with the principles of green chemistry. Gilbile et al. (2017) described a modified synthesis of CMDPO derivatives, highlighting the reduction of waste and the improvement of yield through green metrics evaluation. This approach not only emphasizes the compound's role in the synthesis of gastroesophageal reflux disease (GERD) medications but also its contribution to sustainable chemical practices (Gilbile et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-12-7-3-4-10(11)6(5-9)8(7)13-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLZGDPJSCKVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635354 | |
| Record name | 2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide | |
CAS RN |
953787-47-8 | |
| Record name | 2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)






![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)


